Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a hexahydroquinoline core
Preparation Methods
The synthesis of Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the hexahydroquinoline derivative.
Attachment of the ethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the quinoline core.
Final esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- **2-(4-Benzyl
Properties
Molecular Formula |
C28H31NO4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO4/c1-5-32-23-14-10-9-13-20(23)25-24(27(31)33-17-19-11-7-6-8-12-19)18(2)29-21-15-28(3,4)16-22(30)26(21)25/h6-14,25,29H,5,15-17H2,1-4H3 |
InChI Key |
UGYIHEJMGSWRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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